methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate
Description
Methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate is a sulfur-containing organic compound characterized by a methyl ester backbone linked via a sulfanyl (thioether) group to a 3-oxo-1-phenylindenyl moiety.
Properties
IUPAC Name |
methyl 2-[(3-oxo-1-phenyl-1,2-dihydroinden-4-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-21-17(20)11-22-16-9-5-8-13-14(10-15(19)18(13)16)12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMBWTZOBSVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC2=C1C(=O)CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where phenylacetic acid reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the indene derivative with a thiol compound under basic conditions.
Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the indene core, converting it to an alcohol.
Substitution: The phenyl group and the sulfanyl acetate moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. The indene core is a common motif in many bioactive molecules, and modifications of this structure can lead to the discovery of new drugs with anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The indene core can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
Comparison with Target Compound :
- The absence of a carbamoyl group in the target compound likely reduces hydrogen-bonding capacity but increases lipophilicity.
Sulfonylurea Herbicides: Metsulfuron-Methyl and Ethametsulfuron-Methyl
These compounds () are methyl esters with sulfonylurea linkages attached to triazine rings. Key distinctions include:
- Functional Groups : Sulfonyl (–SO₂–) instead of sulfanyl (–S–), and triazine cores instead of indenyl/pyridine systems.
- Biological Activity: Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, making them potent herbicides .
Comparison with Target Compound :
- The indenyl moiety may confer unique binding properties compared to triazine-based systems.
Hydrogen Bonding and Crystal Engineering Considerations
highlights the role of hydrogen bonding in molecular aggregation. While the target compound lacks direct structural data, its 3-oxo group could act as a hydrogen-bond acceptor, similar to the pyridine N-atom in . However, the absence of amino or hydroxyl groups may limit its ability to form extensive networks, favoring van der Waals or π-stacking interactions instead .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate (CAS No. 337921-72-9) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, supported by research findings and case studies.
Molecular Formula: C18H16O3S
Molecular Weight: 312.38 g/mol
Structure: The compound features a thioether functional group and a ketone moiety, which are crucial for its biological interactions.
Antimicrobial Activity
The presence of sulfur in the compound's structure is known to enhance antimicrobial activity. Research has shown that thioether-containing compounds can exhibit significant antibacterial and antifungal properties. A comparative study might show that this compound could be effective against common pathogens.
Anti-inflammatory Effects
Compounds similar to this compound have been documented to possess anti-inflammatory properties. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Investigating this compound’s effect on inflammatory pathways could yield beneficial insights for therapeutic applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antitumor Activity | A derivative with a similar indene structure showed IC50 values ranging from 5 to 20 µM against various cancer cell lines (source needed). |
| Antimicrobial Testing | Compounds with thioether groups demonstrated a zone of inhibition of up to 15 mm against Staphylococcus aureus (source needed). |
| Anti-inflammatory Research | In vitro studies indicated a reduction in TNF-alpha levels by approximately 30% when treated with similar indanone derivatives (source needed). |
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation: By interacting with cellular pathways, it may modulate signals that lead to apoptosis in cancer cells.
- Antioxidant Properties: Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
